(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane
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Overview
Description
(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with a p-methoxybenzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with p-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt), leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: NaOCH₃, NaOEt
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis due to its stability and ease of removal.
Biology: Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: A simpler analog without the p-methoxybenzyloxy group.
1,3-Dioxane: Another cyclic acetal with a different ring structure.
1,3-Dioxolane: A related compound with a similar dioxolane ring but different substituents.
Uniqueness
(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane is unique due to the presence of the p-methoxybenzyloxy group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it particularly useful in applications requiring specific functional group protection and reactivity .
Properties
Molecular Formula |
C14H20O4 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methoxymethyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C14H20O4/c1-14(2)17-10-13(18-14)9-16-8-11-4-6-12(15-3)7-5-11/h4-7,13H,8-10H2,1-3H3 |
InChI Key |
BPKYSNQMGKMWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COCC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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